3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features a piperazine ring substituted with a 3,4-dimethylbenzoyl group and a thienyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane. The process may also include steps like deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Known for their broad spectrum of pharmacological activities, including antimicrobial, antitubercular, and anti-inflammatory properties.
Piperazine derivatives: Exhibit a wide range of biological activities, such as antiviral, antipsychotic, and antimicrobial effects.
Uniqueness
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is unique due to its specific substitution pattern, which combines the properties of both pyridazine and piperazine derivatives. This unique structure may confer distinct bioactivities and therapeutic potentials not observed in other similar compounds.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-5-6-17(14-16(15)2)21(26)25-11-9-24(10-12-25)20-8-7-18(22-23-20)19-4-3-13-27-19/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWESJKGBKXILCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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